molecular formula C20H21NO5 B12668865 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone CAS No. 94313-76-5

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone

Cat. No.: B12668865
CAS No.: 94313-76-5
M. Wt: 355.4 g/mol
InChI Key: RWOKTCVFQFPYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone is a synthetic organic compound with the molecular formula C20H21NO5. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-butoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones .

Scientific Research Applications

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and inks.

Mechanism of Action

The mechanism of action of 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Butoxyethyl)amino]-1,4-dihydroxy-9,10-anthracenedione
  • 2-(2-Butoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione

Uniqueness

Compared to similar compounds, 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in dye and pigment industries, as well as in scientific research .

Properties

CAS No.

94313-76-5

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2-butoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H21NO5/c1-2-3-9-26-10-8-21-14-11-15(22)16-17(20(14)25)19(24)13-7-5-4-6-12(13)18(16)23/h4-7,11,21-22,25H,2-3,8-10H2,1H3

InChI Key

RWOKTCVFQFPYSE-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.